CDK1 Inhibition: 6-Phenyl-5H-pyrrolo[2,3-b]pyrazine vs. Aloisine A vs. 3-Methoxy Analog
The unsubstituted 6-phenyl-5H-pyrrolo[2,3-b]pyrazine exhibits an IC50 of 0.92 µM against CDK1/cyclin B, whereas the more potent Aloisine A achieves 0.15 µM [1]. A single methoxy substitution at the 3-position (6-(3-methoxyphenyl)[5H]pyrrolo[2,3-b]pyrazine) drastically reduces potency to 3.2 µM, highlighting the sensitive SAR of this scaffold [2]. The parent compound serves as a crucial baseline for understanding the impact of specific substituents on kinase inhibition.
| Evidence Dimension | CDK1/cyclin B Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.92 µM |
| Comparator Or Baseline | Aloisine A: IC50 = 0.15 µM; 6-(3-Methoxyphenyl) analog: IC50 = 3.20 µM |
| Quantified Difference | Target is ~6-fold less potent than Aloisine A, but ~3.5-fold more potent than the 3-methoxy analog |
| Conditions | Enzyme assay, 15 µM ATP, 30°C |
Why This Matters
This data confirms the compound's identity as the reference point for the aloisine SAR series, essential for validating in-house synthetic derivatives.
- [1] Aloisine A RP107. Probes & Drugs. https://www.probes-drugs.org/compound/PD005306/ (accessed 2026-04-18). View Source
- [2] BindingDB. BDBM7344: 6-(3-Methoxyphenyl)[5H]pyrrolo[2,3-b]pyrazine. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=7344 (accessed 2026-04-18). View Source
